2-(1-methyl-1H-imidazol-2-yl)pyridine
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Overview
Description
2-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which is crucial in its role as a ligand in catalysis .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the methyl group on the imidazole ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)pyridine is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity in coordination chemistry and its biological activity in medicinal applications .
Properties
CAS No. |
77429-59-5 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h2-7H,1H3 |
InChI Key |
RANAVWQXXHJSQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=N2 |
Origin of Product |
United States |
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